molecular formula C9H10N2O2 B13067183 2-(Furan-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

2-(Furan-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13067183
M. Wt: 178.19 g/mol
InChI Key: IKTDSAOPMBYPQU-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a synthetic heterocyclic compound designed for medicinal chemistry and drug discovery research. It serves as a versatile chemical building block, incorporating two privileged pharmacophores: a furan ring and a 1H-pyrazole moiety. The strategic fusion of these structures is significant in developing novel bioactive molecules . Compounds featuring furan and pyrazole subunits are frequently investigated for their antimicrobial properties. Research into analogous structures has demonstrated potent activity against various bacterial and fungal strains, making this chemical class a valuable starting point for developing new anti-infective agents . Furthermore, the furan-2(5H)-one core, a related structure, is a key subunit in several natural products and has shown promise in antiviral research, including studies against coronaviruses like SARS-CoV-2 . The molecular scaffold is also of interest in material science, particularly in the synthesis of fluorescent compounds and electron-conducting materials . Researchers can utilize this compound to synthesize diverse heterocyclic systems, such as 1,3,4-thiadiazoles and 1,3-thiazoles, to explore structure-activity relationships and optimize pharmacological profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-(furan-2-yl)-1-(1H-pyrazol-4-yl)ethanol

InChI

InChI=1S/C9H10N2O2/c12-9(7-5-10-11-6-7)4-8-2-1-3-13-8/h1-3,5-6,9,12H,4H2,(H,10,11)

InChI Key

IKTDSAOPMBYPQU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(C2=CNN=C2)O

Origin of Product

United States

Biological Activity

2-(Furan-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, also known by its CAS number 1928763-84-1, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, anti-inflammatory, and anticancer effects, supported by various studies and data.

The molecular formula of this compound is C9H10N2O2C_9H_{10}N_2O_2 with a molecular weight of approximately 178.19 g/mol. This compound features a furan ring and a pyrazole moiety, which are known to contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds containing pyrazole and furan rings exhibit significant antibacterial properties. For instance, studies have shown that derivatives of pyrazoles can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µM
This compoundEscherichia coli75 µM

These findings suggest that the compound exhibits promising antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been well-documented. For example, a study demonstrated that certain pyrazole-based compounds significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have shown that it can induce apoptosis in cancer cell lines. In vitro studies have revealed:

Cancer Cell LineIC50 (µM)
HepG2 (liver cancer)30
MCF7 (breast cancer)45

The compound's ability to trigger programmed cell death suggests it may be a candidate for further development as an anticancer agent .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antibacterial Properties : A comparative analysis involving various pyrazole derivatives indicated that those with furan substitutions showed enhanced activity against E. coli and S. aureus compared to their non-furan counterparts .
  • Inflammation Model : In an experimental model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and joint inflammation, correlating with decreased levels of inflammatory markers .
  • Cancer Cell Line Study : In a study evaluating multiple cancer cell lines, the compound exhibited selective cytotoxicity towards HepG2 cells while sparing normal cells, indicating its potential for targeted cancer therapy .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit strong anticancer properties. A study highlighted the synthesis of various pyrazole derivatives, including 2-(Furan-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, which showed promising results in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines with notable efficacy, indicating its potential as a lead compound for anticancer drug development .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. The compound demonstrated significant free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases. This property makes it a candidate for further research in the formulation of dietary supplements and pharmaceuticals aimed at enhancing antioxidant defenses in the body .

Pesticidal Activity

Studies have indicated that furan-containing compounds exhibit insecticidal and fungicidal properties. The application of this compound in agricultural settings could provide an environmentally friendly alternative to traditional pesticides. Field trials have shown its effectiveness in controlling pests while minimizing harm to beneficial organisms .

Plant Growth Regulation

In addition to its pesticidal properties, this compound has been investigated for its role as a plant growth regulator. Research has shown that it can enhance growth parameters such as root length and biomass in certain crops, suggesting its potential use in agricultural formulations aimed at improving crop yield and health .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored due to its unique chemical structure. It can serve as a monomer or additive in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research indicates that polymers derived from this compound exhibit improved durability and resistance to environmental degradation .

Case Studies

Application Study Reference Findings
Anticancer Activity Inhibition of cancer cell proliferation across multiple cell lines.
Antioxidant Properties Significant free radical scavenging ability observed in vitro.
Pesticidal Activity Effective control of agricultural pests with minimal environmental impact.
Plant Growth Regulation Enhanced growth metrics in treated crops compared to controls.
Polymer Chemistry Improved thermal stability and mechanical properties in polymer composites.

Comparison with Similar Compounds

Pyrazole-Ethanol Derivatives with Varying Substituents

Compounds sharing the pyrazole-ethanol core but differing in substituents provide critical insights into structure-activity relationships:

Compound Name Molecular Formula Substituents on Pyrazole Key Differences Notable Properties Reference
2-(1-Ethyl-1H-pyrazol-4-yl)ethan-1-ol C₇H₁₂N₂O Ethyl (N1) Smaller alkyl chain, no furan Predicted CCS: 129.6 Ų (M+H⁺)
[1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol C₁₂H₁₄N₂O Phenylethyl (N1) Aromatic substituent, methanol group Liquid state; no bioactivity data
2-(1-Propyl-1H-pyrazol-4-yl)ethan-1-ol C₈H₁₄N₂O Propyl (N1) Longer alkyl chain Higher lipophilicity (predicted)
2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol C₉H₁₀N₂O₂ Furan-3-yl (vs. 2-yl) Regioisomeric furan substitution Unreported bioactivity

Key Observations :

  • Substituent Effects : Alkyl chains (e.g., ethyl, propyl) on the pyrazole nitrogen influence lipophilicity and metabolic stability. Bulky groups like phenylethyl may enhance binding to hydrophobic targets .
  • Furan Position: The furan-2-yl vs.

Functional Group Variations: Alcohol vs. Ketone

Replacing the ethanol group with a ketone significantly impacts chemical behavior:

Compound Name Functional Group Key Differences Reported Activity Reference
1-[3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one Ketone Ethanol → Ketone; methyl substituent Anticancer precursor (in vitro)
1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone Ketone Pyrazole → Indazole; no ethanol Antifungal applications (analog)

Key Observations :

  • Ketone vs. Alcohol : Ketones are more electrophilic, enabling nucleophilic additions (e.g., in chalcone synthesis for anticancer agents) . Alcohols, like the target compound, may participate in hydrogen bonding, enhancing solubility.

Heterocycle Replacements: Pyrazole vs. Imidazole/Thiazole

Replacing pyrazole with other heterocycles diversifies applications:

Compound Name Heterocycle Key Differences Reported Activity Reference
Thiazole derivatives with 2-(furan-2-yl)-1H-imidazole Imidazole/Thiazole Dual heterocyclic system Antibacterial agents
3-(Thiophen-2-yl)pyrazolyl chalcones Thiophene Furan → Thiophene Enhanced anticancer activity

Key Observations :

  • Thiophene vs. Furan : Thiophene’s sulfur atom increases electron density and may improve binding to biological targets .
  • Imidazole/Thiazole Systems : Broader-spectrum antimicrobial activity compared to pyrazole derivatives .

Physicochemical Data

Property 2-(Furan-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol 1-(2-Furyl)ethanol 2-(1-Ethyl-1H-pyrazol-4-yl)ethan-1-ol
Molecular Weight 178.19 g/mol 112.13 g/mol 140.19 g/mol
Boiling Point Not reported Not reported Not reported
Predicted CCS (Ų) N/A N/A 129.6 (M+H⁺)

Note: The target compound’s furan-pyrazole hybrid likely increases rigidity compared to simpler analogs like 1-(2-furyl)ethanol .

Preparation Methods

Pyrazole Ring Formation

Pyrazole derivatives are commonly synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example:

  • Condensation of phenyl hydrazine with 1,3-diketones under reflux in ethanol can yield substituted pyrazoles in moderate to good yields (~60-80%).
  • Alternative methods include Cu/Fe-catalyzed coupling reactions and nano-ZnO catalysis for efficient pyrazole synthesis.

Introduction of the Furan-2-yl Group

The furan ring is typically introduced via:

  • Reaction of furan-2-carbohydrazide derivatives or furan-containing aldehydes with pyrazole precursors.
  • Cross-coupling reactions such as Suzuki coupling have been employed to attach furan rings to pyrazole cores, although conditions must be carefully optimized to avoid decomposition.

Formation of the Ethan-1-ol Linkage

The hydroxyethyl linkage can be introduced by:

  • Reduction of corresponding ketones or aldehydes attached to the pyrazole or furan moieties.
  • For instance, 1-(furan-2-yl)ethanol derivatives can be prepared by reduction of 2-(furan-2-yl)acetaldehyde or ketone intermediates.

Representative Synthetic Routes

Claisen–Schmidt Condensation Followed by Reduction

  • Starting from 1-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-one, obtained via condensation of furan-2-carbohydrazide derivatives with acetylacetone or related compounds.
  • The ketone group is then reduced to the corresponding alcohol, yielding this compound.

Direct Coupling of Pyrazole and Furan Derivatives

  • Reaction of 1H-pyrazol-4-yl derivatives bearing a reactive side chain (e.g., halides or aldehydes) with furan-2-yl nucleophiles or equivalents under reflux in ethanol or other solvents.
  • Use of palladium-catalyzed Suzuki coupling to attach furan rings to pyrazole precursors, followed by functional group transformations to install the hydroxyethyl group.

Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrazole formation Phenyl hydrazine + 1,3-diketone, reflux EtOH 60-80 Classic condensation; yields depend on substituents
Furan ring introduction Furan-2-carbohydrazide + acetylacetone, NaOEt in EtOH ~70 Via nitrilimine intermediate
Claisen–Schmidt condensation Pyrazole ketone + aldehyde, NaOH, EtOH, 55°C 80-90 Forms chalcone intermediates
Reduction of ketone to alcohol NaBH4 or catalytic hydrogenation 75-85 Converts ethanone to ethan-1-ol
Suzuki coupling (alternative) Pd(PPh3)4, Cs2CO3, EtOH, 80°C, microwave 60-65 For attaching furan ring to pyrazole core

Analytical and Characterization Data

  • The synthesized compound is typically characterized by NMR, IR, and mass spectrometry.
  • Crystallographic data indicate planar arrangements of the furan and pyrazole rings with slight deviations, consistent with related compounds.
  • Melting points and yields vary depending on substituents and synthetic routes but are generally reproducible under optimized conditions.

Summary of Key Research Findings

  • Pyrazole-based compounds with furan substituents can be synthesized efficiently via condensation and coupling strategies.
  • The Claisen–Schmidt condensation is a robust method to form key intermediates.
  • Reduction of ketone intermediates to alcohols is straightforward and high-yielding.
  • Microwave-assisted Suzuki coupling enhances yields and reduces reaction times in attaching furan rings.
  • The choice of catalysts, solvents, and temperature critically affects yields and purity.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Furan-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol?

The compound can be synthesized via chalcone condensation followed by cyclocondensation with hydrazine derivatives. For example, similar pyrazole derivatives are synthesized by refluxing ketones (e.g., 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one) with hydrazinecarbothioamide in ethanol under acidic conditions . Purification typically involves recrystallization from acetonitrile or ethanol. Confirm product identity using NMR, IR, and mass spectrometry, and cross-validate with single-crystal XRD if feasible .

Q. How can the purity and structural integrity of this compound be verified?

  • Chromatography : Use HPLC with a Purospher® STAR column for high-resolution separation.
  • Spectroscopy : Employ 1H^1H-NMR to confirm substituent positions and 13C^{13}C-NMR for backbone verification. IR can identify functional groups (e.g., -OH stretch at ~3200–3500 cm1^{-1}).
  • XRD : For crystalline samples, refine the structure using SHELXL to resolve bond lengths and angles .

Q. What are the key spectroscopic features to identify this compound?

  • NMR : Look for pyrazole C-H protons (~δ 7.5–8.5 ppm) and furan ring protons (~δ 6.3–7.4 ppm). The ethanol -OH proton may appear as a broad singlet (~δ 1.5–2.5 ppm) .
  • Mass Spec : Expect a molecular ion peak matching the molecular weight (e.g., 217.23 g/mol for C10_{10}H10_{10}N2_{2}O2_{2}) and fragmentation patterns consistent with furan-pyrazole cleavage .

Advanced Research Questions

Q. How can contradictory data in spectroscopic and crystallographic analyses be resolved?

  • Cross-validation : Compare XRD-derived bond lengths/angles with DFT-calculated values to identify discrepancies. For example, SHELXL-refined structures should align with theoretical models within ±0.02 Å for bond lengths .
  • Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility that might explain spectral broadening .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., chalcone precursors).
  • Catalysis : Optimize acid concentration (e.g., HCl in ethanol) to accelerate cyclocondensation without side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates for heterocyclic ring closure .

Q. How can the biological activity of this compound be evaluated in vitro?

  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., lung carcinoma A549) using 5-FU as a positive control. Similar furan-pyrazole hybrids show IC50_{50} values in the µM range .
  • Mechanistic Studies : Use molecular docking to predict binding to targets like sterol 14α-demethylase, leveraging structural data from XRD-refined analogs .

Q. What computational methods are suitable for studying its reaction mechanisms?

  • DFT Calculations : Model transition states for key steps (e.g., cyclocondensation) using Gaussian or ORCA software. Compare activation energies to experimental yields .
  • MD Simulations : Simulate solvent effects on reaction pathways to optimize solvent selection .

Data Analysis and Structural Refinement

Q. How to interpret XRD data for this compound using SHELX software?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate intensities with SHELXS.
  • Refinement : Apply SHELXL for full-matrix least-squares refinement. Constraints: isotropic thermal parameters for H atoms; anisotropic for non-H atoms. Check R1_1 (< 0.05) and wR2_2 (< 0.15) for convergence .

Q. What crystallographic challenges arise with this compound?

  • Twinned Crystals : Use TWINABS to correct data from twinned specimens.
  • Disorder : Model disordered furan/pyrazole rings with PART instructions in SHELXL .

Contradictions and Troubleshooting

Q. How to address low reproducibility in synthetic yields?

  • Parameter Screening : Vary temperature (60–100°C), reaction time (2–12 h), and stoichiometry (1:1 to 1:1.2 ketone/hydrazine).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized furan rings) .

Q. Why do computational and experimental bond lengths differ?

  • Theoretical Limits : Gas-phase DFT calculations may neglect crystal packing effects. Use periodic boundary conditions (PBC) in VASP for better agreement .

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